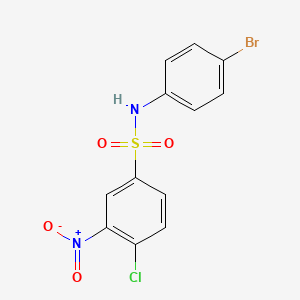

N-(4-溴苯基)-4-氯-3-硝基苯磺酰胺

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc. These methods provide information about the connectivity of atoms, the types of bonds, and the shape of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined using various experimental techniques .科学研究应用

结构分析和分子性质:对苯磺酰胺衍生物的结构特征进行了研究,包括N-(4-溴苯基)-4-氯-3-硝基苯磺酰胺。例如,Główka、Olubek和Olczak(1995年)分析了一个密切相关化合物的结构,突出了N-苯环的取向和这类分子中的氢键模式(Główka, Olubek, & Olczak, 1995)。

合成和表征:研究集中在合成和表征新型磺酰胺衍生物上。例如,Demircioğlu等人(2018年)合成并表征了新的磺酰胺衍生物,探索了它们的光谱特性和抗菌活性(Demircioğlu et al., 2018)。

光动力疗法中的潜力:一些研究调查了苯磺酰胺衍生物在癌症治疗的光动力疗法中的应用。Pişkin、Canpolat和Öztürk(2020年)合成了苯磺酰胺衍生物取代的锌酞菁,展示了它们作为光动力疗法中光敏剂的潜力(Pişkin, Canpolat, & Öztürk, 2020)。

抗菌活性:合成的苯磺酰胺衍生物的抗菌性质一直是研究的课题。Gupta和Halve(2015年)合成了带有苯磺酰胺的新型氮杂环丙酮,并对其进行了抗真菌活性筛选(Gupta & Halve, 2015)。

酮喹啉-3-羟化酶抑制剂:Röver等人(1997年)的研究集中在N-(4-苯基噻唑-2-基)苯磺酰胺作为酮喹啉-3-羟化酶抑制剂,这是涉及神经损伤的酮喹啉途径中的一种酶(Röver et al., 1997)。

光氧化研究:Miller和Crosby(1983年)研究了N-(4-氯苯基)-苯磺酰胺的光氧化,产生了亚硝基和硝基产物,这可能对环境和制药化学产生影响(Miller & Crosby, 1983)。

晶体结构研究:分析了各种芳基磺酰胺的晶体结构,以了解它们的分子构象和堆积。Gelbrich、Threlfall和Hursthouse(2012年)对同构的4,4'-二取代N-苯基苯磺酰胺进行了研究,提供了有关它们晶体堆积模式适应性的见解(Gelbrich, Threlfall, & Hursthouse, 2012)。

酶抑制和生物筛选:合成了各种磺酰胺衍生物,并对它们的生物活性进行了筛选,包括酶抑制。Gul等人(2016年)合成了带有苯磺酰胺的吡唑烷,并评估了它们对碳酸酐酶的抑制作用(Gul et al., 2016)。

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .

Biochemical Pathways

Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .

Result of Action

Related compounds have been shown to have promising antimicrobial and anticancer activities . These effects are often the result of the compound’s interaction with its targets, leading to changes in the biological processes of the organisms .

安全和危害

属性

IUPAC Name |

N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNJAQHYINCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((Z)-2-((E)-2-(1,1-Dimethyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-ylidene)ethylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B2411525.png)

![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)

![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)